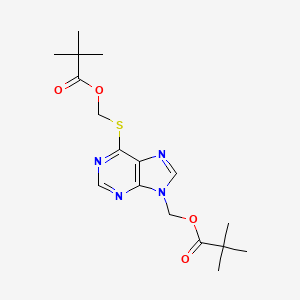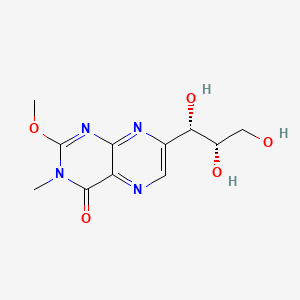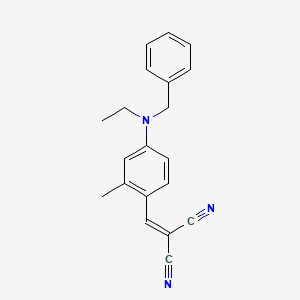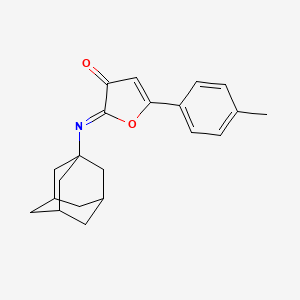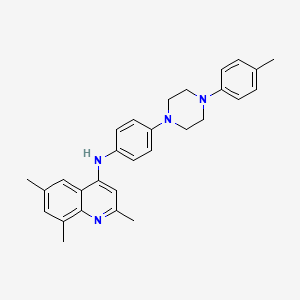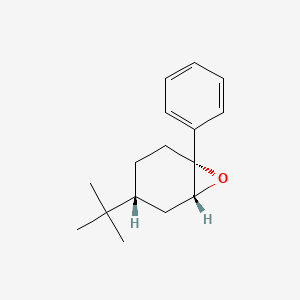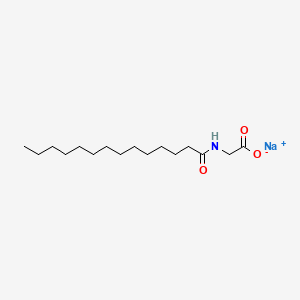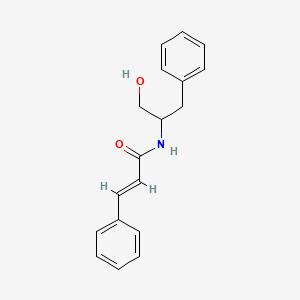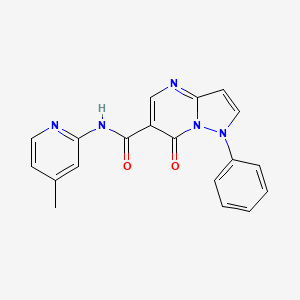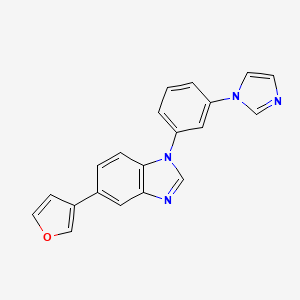
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its chelating properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to form stable complexes with metal ions, which is beneficial in preventing scale formation and corrosion in water systems .
Vorbereitungsmethoden
The synthesis of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves multiple steps. The process typically starts with the reaction of phosphorous acid with formaldehyde and ammonia, followed by the addition of ethylenediamine. The resulting intermediate is then reacted with additional phosphorous acid and formaldehyde to form the final product. Industrial production methods often involve controlled reaction conditions, such as maintaining specific temperatures and pH levels, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems to inhibit metal ion-dependent enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalances.
Industry: It is widely used in water treatment processes to prevent scale formation and corrosion.
Wirkmechanismus
The mechanism of action of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents these ions from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion transport and deposition .
Vergleich Mit ähnlichen Verbindungen
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is unique due to its high chelating efficiency and stability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): While EDTA is also a strong chelating agent, it does not form as stable complexes as this compound.
Nitrilotriacetic acid (NTA): NTA is another chelating agent but is less effective in preventing scale formation and corrosion compared to this compound.
Eigenschaften
CAS-Nummer |
93939-89-0 |
|---|---|
Molekularformel |
C15H31N5Na13O21P7 |
Molekulargewicht |
1133.1 g/mol |
IUPAC-Name |
tridecasodium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C15H44N5O21P7.13Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);;;;;;;;;;;;;/q;13*+1/p-13 |
InChI-Schlüssel |
SXRKALVIPLMNLF-UHFFFAOYSA-A |
Kanonische SMILES |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



